2-(Cyclopropylamino)butanoic acid
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Overview
Description
2-(Cyclopropylamino)butanoic acid is an organic compound with the molecular formula C7H13NO2 It features a cyclopropylamino group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)butanoic acid typically involves the reaction of cyclopropylamine with butanoic acid derivatives. One common method is the amidation reaction, where cyclopropylamine reacts with butanoic acid or its esters under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.
Scientific Research Applications
2-(Cyclopropylamino)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)butanoic acid involves its interaction with specific molecular targets. The cyclopropylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This can lead to changes in biochemical pathways, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler compound with similar structural features but lacking the butanoic acid moiety.
Butanoic acid: Shares the carboxylic acid group but lacks the cyclopropylamino group.
2-Aminobutanoic acid: Similar backbone but with an amino group instead of a cyclopropylamino group.
Uniqueness
2-(Cyclopropylamino)butanoic acid is unique due to the presence of both the cyclopropylamino group and the butanoic acid backbone. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(cyclopropylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-6(7(9)10)8-5-3-4-5/h5-6,8H,2-4H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAXBFRGAYRJFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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